
(S)-1-benzyl 4-methyl 2-aminosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl 4-methyl (2S)-2-aminobutanedioate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-methyl (2S)-2-aminobutanedioate typically involves the reaction of benzylamine with a suitable precursor such as 4-methyl-2-oxobutanedioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-benzyl 4-methyl (2S)-2-aminobutanedioate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl 4-methyl (2S)-2-aminobutanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted compounds. These products can be further utilized in different applications, including pharmaceuticals and chemical synthesis .
Applications De Recherche Scientifique
1-benzyl 4-methyl (2S)-2-aminobutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-benzyl 4-methyl (2S)-2-aminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-benzyl 4-methyl (2S)-2-aminobutanedioate include other amino acid derivatives with different substituents, such as:
- 1-benzyl 4-methyl (2R)-2-aminobutanedioate
- 1-benzyl 4-ethyl (2S)-2-aminobutanedioate
- 1-phenyl 4-methyl (2S)-2-aminobutanedioate
Uniqueness
What sets 1-benzyl 4-methyl (2S)-2-aminobutanedioate apart from similar compounds is its specific combination of substituents, which can confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-/m0/s1 |
Clé InChI |
RCFYCRQHTGZCGE-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N |
SMILES canonique |
COC(=O)CC(C(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




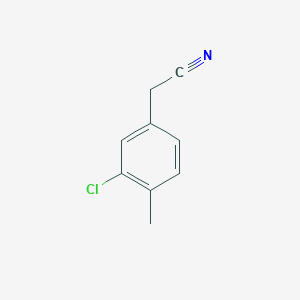
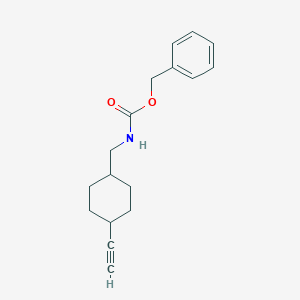
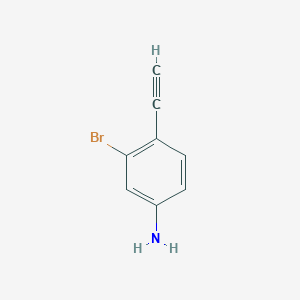
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13504695.png)
![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
![tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13504716.png)
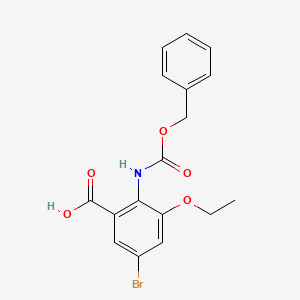
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504724.png)
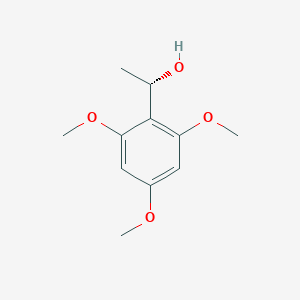
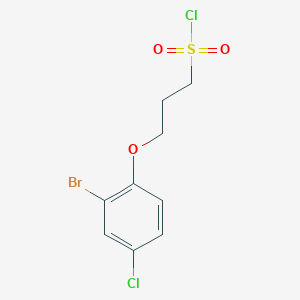
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
